2-(3,5-dimethylpiperidin-1-yl)-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with dimethyl groups, a fluorophenyl group, and a nitropyrimidine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the dimethyl groups. The fluorophenyl group is then attached through a substitution reaction, and finally, the nitropyrimidine moiety is introduced via a coupling reaction. Common reagents used in these reactions include halogenated precursors, organometallic catalysts, and various solvents to facilitate the reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)ETHANAMINE
- 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE
Uniqueness
Compared to similar compounds, 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H21FN6O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21FN6O2/c1-10-7-11(2)9-23(8-10)17-21-15(19)14(24(25)26)16(22-17)20-13-5-3-12(18)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H3,19,20,21,22) |
InChI Key |
CEXAYWOZJNURAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N)C |
Origin of Product |
United States |
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